2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol
Description
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is a brominated phenolic derivative of the imidazo[1,2-a]pyridine scaffold, characterized by an amino group at the 3-position of the imidazo ring and a bromine substituent at the 4-position of the phenol moiety. This compound is synthesized via Strecker reaction methodologies using green solvents like choline chloride-urea, yielding an orange powder with a melting point of 242–246 °C (dec) . Its structural identity is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals including a broad singlet for the NH₂ group at δ = 5.47 ppm and aromatic protons between δ = 6.87–8.44 ppm . Commercial availability is noted through suppliers like CymitQuimica (95% purity, REF: 10-F496446), though discontinuation alerts exist for certain batch sizes .
Properties
IUPAC Name |
2-(3-aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-8-4-5-10(18)9(7-8)12-13(15)17-6-2-1-3-11(17)16-12/h1-7,18H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISKWBAFQDDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to promote one-pot tandem cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production, particularly the metal-free aminophosphonation method which is characterized by its mild and sustainable conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclization Reactions: Formation of imidazo[1,2-a]pyridine core through cyclization.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Cyclization: TBHP and I2 in toluene or ethyl acetate.
Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Cyclization Products: Imidazo[1,2-a]pyridine derivatives.
Oxidation/Reduction Products: Oxidized or reduced forms of the amino group.
Scientific Research Applications
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol involves its interaction with specific molecular targets. For instance, it can act as a modulator of GABA type A receptors, influencing neurotransmission . The compound’s fluorescent properties are due to its ability to absorb light in the UV-Vis region and emit fluorescence, making it useful in imaging applications .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives with Halogen Substituents
- 2-(3-Bromo-phenyl)-5-trifluoromethyl-imidazo[1,2-a]pyridine (CAS: 944580-82-9): This analogue replaces the phenol and amino groups with a bromophenyl and trifluoromethyl moiety. Molecular weight (341.13 g/mol) is higher due to the trifluoromethyl substituent .
- N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives: These compounds feature a benzamide group and fluorine substitution. Synthesis involves multi-step routes, including bromination and cyclization, with yields ranging from 50–83% .
Amino-Functionalized Imidazo[1,2-a]pyridines
- 3-Aminoimidazo[1,2-a]pyridines: AstraZeneca’s HTS campaign identified these as Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors. Substituent variations on the phenyl ring (e.g., electron-withdrawing groups) significantly impact potency, with SAR studies highlighting the importance of the amino group at the 3-position for enzymatic inhibition .
Thiazolidin-4-one Hybrids
- 2-(2-Nitrophenyl)-3-(4-(3-(phenylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)thiazolidin-4-one [C8]: This hybrid compound incorporates a thiazolidin-4-one ring, which may confer antioxidant activity.
Physicochemical Properties
Biological Activity
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol, identified by its CAS number 80493-78-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrN3O, with a molecular weight of 304.14 g/mol. The compound features a bromophenol moiety and an aminoimidazo group, which contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases involved in cell signaling pathways.
- Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Summary
Case Studies
- Anticancer Research : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased caspase activity.
- Inflammation Model : In an experimental model of inflammation, the compound was administered to test its effects on cytokine production. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating conditions like rheumatoid arthritis.
- Neuroprotection Study : A recent investigation into neuroprotective effects revealed that the compound could prevent neuronal cell death induced by oxidative stress. This was associated with the modulation of antioxidant enzyme activities and reduced levels of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
